molecular formula C14H13Cl2NO4 B044860 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid CAS No. 144989-41-3

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid

Cat. No. B044860
M. Wt: 330.2 g/mol
InChI Key: UUBZROKNETVXIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where regiospecificity and the unambiguous structure determination are crucial, achieved via spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was analyzed to understand its crystallization and stabilization through various intermolecular interactions, offering insights into how similar analyses can be applied to our compound of interest (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds with structures related to 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid often exhibit specificity and yield products with significant biological activity. For instance, the design, synthesis, and evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors showcased how specific structural modifications can lead to desired biological activities (Tomoo et al., 2014).

Physical Properties Analysis

Studies on similar compounds involve detailed spectroscopic and diffractometric techniques to differentiate polymorphic forms, which is crucial for understanding the physical properties of such complex molecules. This is exemplified in the investigation of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are deeply influenced by the structural composition of the compound. Analysis of related compounds through techniques like NMR spectroscopy and X-ray crystallography helps in understanding these properties by elucidating their molecular interactions and bond formations, as seen in the study of hydrogen bonding in similar compounds (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Scientific Research Applications

Indole Synthesis and Applications

Indole derivatives, such as "3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid," are pivotal in pharmaceuticals, agrochemicals, and organic materials due to their significant biological and chemical properties. The synthesis of indole and its derivatives has been a subject of extensive research due to their relevance in medicinal chemistry.

  • Phosphonic Acid Applications : Phosphonic acids and their derivatives are noted for their wide range of applications, from drug development to material science. While not directly related to the specific compound you're interested in, the study on phosphonic acids illustrates the importance of functional group chemistry in creating compounds with specific properties and applications (Sevrain et al., 2017).

Future Directions

The future directions for this compound are not specified in the available resources. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h5-6,17H,2-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBZROKNETVXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid

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